8-HydroxyEfavirenz8-O-Sulfate

Pharmacokinetics Phase II Metabolism Therapeutic Drug Monitoring

8-HydroxyEfavirenz 8-O-Sulfate (CAS 252343-23-0) is the sulfate conjugate of 8-hydroxyefavirenz, the primary oxidative metabolite of the HIV-1 non-nucleoside reverse transcriptase inhibitor efavirenz. Efavirenz undergoes CYP2B6-mediated 8-hydroxylation to form 8-hydroxyefavirenz (8-OH-EFV), which accounts for approximately 77.5% of overall efavirenz metabolism in human liver microsomes, followed by conjugation to either the O-glucuronide or the O-sulfate.

Molecular Formula C14H9ClF3NO6S
Molecular Weight 411.7 g/mol
Cat. No. B13837250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-HydroxyEfavirenz8-O-Sulfate
Molecular FormulaC14H9ClF3NO6S
Molecular Weight411.7 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO6S/c15-8-5-9-11(10(6-8)23-26-25-24-21)19-12(20)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/t13-/m0/s1
InChIKeyIELRPCMKAHQYLE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-HydroxyEfavirenz 8-O-Sulfate – A Phase II Efavirenz Metabolite Standard for Pharmacokinetic and Toxicology Research


8-HydroxyEfavirenz 8-O-Sulfate (CAS 252343-23-0) is the sulfate conjugate of 8-hydroxyefavirenz, the primary oxidative metabolite of the HIV-1 non-nucleoside reverse transcriptase inhibitor efavirenz [1]. Efavirenz undergoes CYP2B6-mediated 8-hydroxylation to form 8-hydroxyefavirenz (8-OH-EFV), which accounts for approximately 77.5% of overall efavirenz metabolism in human liver microsomes, followed by conjugation to either the O-glucuronide or the O-sulfate [2]. While the glucuronide conjugate predominates quantitatively in human plasma, the sulfate conjugate represents a distinct circulating species that was first identified in humans in 2016 and is present at concentrations approximately 7-fold higher than unconjugated 8-OH-EFV [3]. This compound serves as a critical reference standard for distinguishing phase II metabolic pathways, validating LC-MS/MS methods, and investigating species-specific efavirenz metabolism and toxicity.

Why 8-HydroxyEfavirenz 8-O-Sulfate Cannot Be Substituted by Other Efavirenz Metabolites in Analytical Research and Drug Metabolism Studies


The phase II conjugation of 8-hydroxyefavirenz determines its physicochemical properties, biological fate, and analytical behavior in ways that make the sulfate conjugate fundamentally non-interchangeable with the glucuronide conjugate or the unconjugated 8-OH-EFV. The sulfate conjugate (M3) exhibits a distinct species-dependent formation pattern: it was identified in rat and cynomolgus monkey urine but was not detected in human urine in initial comprehensive metabolism studies, whereas the O-glucuronide (M1) was the major urinary metabolite in all five species examined including humans [1]. In human plasma, however, the sulfate conjugate circulates at concentrations 7-fold higher than unconjugated 8-OH-EFV, though the glucuronide conjugate is even more abundant at 64-fold above the parent hydroxy metabolite [2]. Critically, liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods cannot reliably distinguish between glucuronide and sulfate conjugates of 8-OH-EFV without specific enzymatic hydrolysis using sulfatase versus β-glucuronidase, meaning that accurate quantification of individual conjugated species requires a pure sulfate reference standard for method development and validation [3]. Furthermore, only the sulfate conjugate has been demonstrated to undergo secondary phase II metabolism to form mixed diconjugates—including glucuronide-sulfate, glutathione-sulfate, and cysteinylglycine-sulfate diconjugates—a metabolic pathway that is absent for the glucuronide-only conjugate and has implications for understanding efavirenz-related bioactivation and toxicity in preclinical species [4].

8-HydroxyEfavirenz 8-O-Sulfate – Quantified Differentiation Evidence Versus Key Comparators


Human Plasma Concentration: 8-OH-EFV-Sulfate Versus 8-OH-EFV-Glucuronide and Unconjugated 8-OH-EFV

In a quantitative metabolite profiling study of 71 HIV patients, conjugated 8-hydroxyefavirenz species constituted the major circulating forms in humans. The 8-OH-EFV-sulfate concentration was 7-fold higher than unconjugated 8-OH-EFV, while the 8-OH-EFV-glucuronide concentration was 64-fold higher than unconjugated 8-OH-EFV [1]. This positions the sulfate as a quantitatively significant but secondary conjugate relative to the glucuronide. The 8-OH-EFV-sulfate/EFV ratio in plasma also served as an index of CYP2B6 phenotypic activity (P < 0.0001), mirroring the relationship observed for the glucuronide conjugate [1].

Pharmacokinetics Phase II Metabolism Therapeutic Drug Monitoring

Species-Dependent Urinary Excretion: Sulfate Conjugate (M3) Versus O-Glucuronide Conjugate (M1) Across Five Species

In a cross-species urinary metabolite profiling study using LC/MS and high-field NMR, the sulfate conjugate of 8-OH-efavirenz (designated M3) was detected in the urine of rats and cynomolgus monkeys but was not found in human urine, guinea pig urine, or hamster urine [1]. In contrast, the O-glucuronide conjugate of 8-OH-efavirenz (M1) was the major urinary metabolite excreted by all five species (rat, guinea pig, hamster, cynomolgus monkey, and human) [1]. This species-restricted sulfation pattern has direct implications for the translatability of preclinical efavirenz toxicology findings to humans.

Comparative Metabolism Preclinical Toxicology Species Differences

Mixed Diconjugate Formation: 8-OH-EFV-Sulfate as a Precursor for Novel Phase II Diconjugates Not Observed with the Glucuronide

LC/MS and high-field NMR analysis of bile from rats dosed with efavirenz or 8-OH-efavirenz revealed that 8-OH-EFV-sulfate undergoes further phase II metabolism to form mixed diconjugates that have not been reported for the glucuronide-only conjugate. Specifically, three polar diconjugate metabolites were unequivocally identified: M12 (glucuronide-sulfate diconjugate, [M-H]⁻ at m/z 602), M9 (glutathione-sulfate diconjugate, [M-H]⁻ at m/z 733), and M10 (cysteinylglycine-sulfate diconjugate) [1]. The complete structural characterization of these novel diconjugates demonstrated that further phase II metabolism of polar conjugates such as sulfates can take place in vivo [1]. The formation of glutathione-sulfate diconjugates is particularly notable given the link between efavirenz-derived glutathione adducts and species-specific nephrotoxicity in rats [2].

Bioactivation Drug Metabolism Diconjugate Chemistry

Analytical Differentiation: Requirement for Sulfatase Hydrolysis to Resolve Sulfate from Glucuronide Conjugates in LC-MS/MS Quantification

In a study assessing the contribution of efavirenz N-glucuronidation to efavirenz elimination, the authors explicitly noted that 'it was difficult to reliably distinguish between glucuronide and sulfate conjugates' of 8-hydroxyefavirenz when using standard LC-MS/MS methods without differential enzymatic hydrolysis [1]. Reliable discrimination requires parallel sample preparation with β-glucuronidase (to release glucuronide-conjugated 8-OH-EFV) and sulfatase (to release sulfate-conjugated 8-OH-EFV), or the use of a pure sulfate reference standard to establish distinct chromatographic retention times and MRM transitions [2]. The Aouri et al. (2016) study separately quantified 8-OH-EFV-glucuronide and 8-OH-EFV-sulfate in human plasma for the first time by employing sulfatase hydrolysis, revealing that the sulfate conjugate circulates at 7-fold above unconjugated 8-OH-EFV [3].

Bioanalytical Method Validation LC-MS/MS Enzymatic Hydrolysis

Cerebrospinal Fluid Distribution: 8-OH-EFV-Sulfate and Glucuronide Penetrate the CNS at Higher Concentrations Than Unconjugated 8-OH-EFV

The Aouri et al. (2016) metabolite profiling study quantified efavirenz metabolites in cerebrospinal fluid (CSF) of HIV patients and found that the phase II metabolites 8-OH-EFV-glucuronide, 8-OH-EFV-sulfate, and 7-OH-EFV-glucuronide were present in CSF at concentrations 2- to 9-fold higher than unconjugated 8-OH-EFV [1]. The sulfate conjugate was identified in human biological fluids for the first time in this study. Neither EFV nor 8-OH-EFV, nor any other considered metabolites in plasma were associated with an increased risk of CNS toxicity in this cohort, but the presence of sulfate and glucuronide conjugates in CSF at elevated levels relative to unconjugated 8-OH-EFV raises questions about their potential contribution to efavirenz neuropharmacology [1]. Separately, 8-OH-EFV (unconjugated) has been shown to be at least an order of magnitude more toxic to dendritic spines than EFV or 7-OH-EFV, inducing considerable damage at 10 nM in primary neuronal cultures [2], though the neuroactivity of the sulfate conjugate itself remains uncharacterized.

CNS Penetration Neuropharmacology HIV-Associated Neurocognitive Disorders

8-HydroxyEfavirenz 8-O-Sulfate – Priority Research and Industrial Application Scenarios


LC-MS/MS Method Development and Validation for Efavirenz Metabolite Profiling in Plasma and CSF

Clinical pharmacology and TDM laboratories developing quantitative LC-MS/MS methods for comprehensive efavirenz metabolite panels require the 8-OH-EFV-sulfate reference standard as a calibrator to establish distinct MRM transitions and chromatographic retention times. As standard β-glucuronidase hydrolysis conflates glucuronide and sulfate conjugates, the pure sulfate standard is essential to validate differential enzymatic hydrolysis workflows using sulfatase [1]. The Aouri et al. (2016) methodology, which first identified 8-OH-EFV-sulfate in human plasma and CSF, relied on such differential hydrolysis and can serve as a validation template [2].

Cross-Species Preclinical Toxicology Studies Investigating Efavirenz Nephrotoxicity and Bioactivation

Because the sulfate conjugate of 8-OH-efavirenz (M3) is excreted in the urine of rats and cynomolgus monkeys but not humans, and because the sulfate moiety is a precursor for glutathione-sulfate diconjugates linked to species-specific nephrotoxicity in rats [1], the sulfate reference standard is indispensable for laboratories quantifying urinary metabolite profiles in preclinical toxicology species. Accurate quantification of the sulfate conjugate in rodent urine enables correlation of metabolite exposure with renal histopathology endpoints, a critical step in assessing the human relevance of rat-specific nephrotoxic findings [2].

Pharmacogenetic Studies of CYP2B6 Polymorphism Effects on Phase II Metabolite Disposition

The 8-OH-EFV-sulfate/EFV ratio in plasma has been demonstrated to serve as an index of CYP2B6 phenotypic activity (P < 0.0001), paralleling the relationship observed for the glucuronide conjugate [1]. In pharmacogenetic cohort studies genotyping CYP2B6*6, CYP2A6, and UGT2B7 variants, the inclusion of the sulfate conjugate standard in the analyte panel enables investigation of whether sulfation pathway activity is independently influenced by genetic polymorphisms or co-medication, and whether the sulfate/glucuronide metabolite ratio differs between CYP2B6 extensive, intermediate, and slow metabolizer phenotypes [2].

Investigation of CNS Efavirenz Metabolite Exposure and Neurotoxicity Mechanisms

Given that 8-OH-EFV-sulfate and other phase II conjugates are present in human CSF at concentrations 2- to 9-fold higher than unconjugated 8-OH-EFV [1], and that unconjugated 8-OH-EFV is a potent neurotoxin causing dendritic spine injury at 10 nM in primary neurons [2], the sulfate reference standard is required for in vitro neurotoxicity assays that aim to test whether the sulfate conjugate itself exerts direct neuronal effects or whether it serves as a reservoir for intracerebral hydrolysis back to the neurotoxic 8-OH-EFV. This application is directly relevant to understanding the contribution of efavirenz metabolites to HIV-associated neurocognitive disorders (HAND).

Quote Request

Request a Quote for 8-HydroxyEfavirenz8-O-Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.